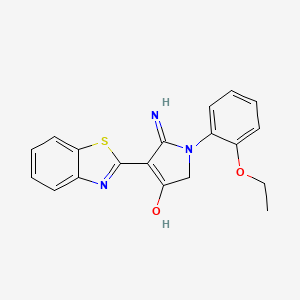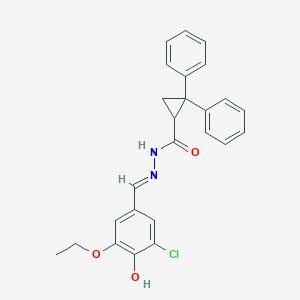![molecular formula C13H11N5O3 B6019881 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one is a synthetic small molecule compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects and is being investigated for its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one is not fully understood, but it is thought to involve interactions with cellular targets involved in cell proliferation, apoptosis, and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, and to induce DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of a range of cancer cell lines. Additionally, it has been shown to have antibacterial and antiviral activity, and to modulate neuronal activity in the brain.
実験室実験の利点と制限
The advantages of using 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one in lab experiments include its potent antitumor activity, its ability to inhibit the growth of a range of cancer cell lines, and its potential as an antiviral and antibacterial agent. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are many potential future directions for research on 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one. One area of focus could be on further investigating its mechanism of action and cellular targets, with the goal of identifying new therapeutic applications. Additionally, it could be investigated for its potential as a modulator of neuronal activity, with the goal of developing new treatments for neurological disorders. Finally, it could be further studied for its potential as an antiviral and antibacterial agent, with the goal of developing new treatments for infectious diseases.
合成法
The synthesis of 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one involves a multi-step process that typically starts with the reaction of 2-methyl-5-nitroimidazole with formaldehyde to form 2-methyl-5-nitro-1-(formylmethyl)imidazole. This intermediate is then reacted with 2-aminobenzophenone to produce the final product.
科学的研究の応用
2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one has been used in a variety of scientific research applications, including cancer research, infectious disease research, and neuroscience research. It has been found to exhibit potent antitumor activity in vitro and in vivo, and has been shown to inhibit the growth of a range of cancer cell lines. Additionally, it has been investigated for its potential as an antiviral and antibacterial agent, and has been found to exhibit activity against a range of pathogens. In neuroscience research, it has been investigated for its potential as a modulator of neuronal activity and has been shown to have effects on synaptic transmission.
特性
IUPAC Name |
2-[(2-methyl-5-nitroimidazol-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-14-6-12(18(20)21)17(8)7-11-15-10-5-3-2-4-9(10)13(19)16-11/h2-6H,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLUEKKVLQVCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![1-{[1-(4-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B6019812.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)
![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6019902.png)